molecular formula C30H46N6O5 B093213 Cyclosemigramicidin S CAS No. 15207-28-0

Cyclosemigramicidin S

Cat. No. B093213
CAS RN: 15207-28-0
M. Wt: 570.7 g/mol
InChI Key: RPHUTEVRGNDHIP-GIDFYXQGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosemigramicidin S (CMS) is a cyclic lipodepsipeptide that is produced by the Gram-positive bacterium Streptomyces griseus. CMS has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of Cyclosemigramicidin S is not fully understood. However, it is believed that Cyclosemigramicidin S exerts its antibacterial activity by disrupting the bacterial cell membrane. Cyclosemigramicidin S has been shown to bind to the bacterial cell membrane and cause membrane depolarization, which leads to cell death. Additionally, Cyclosemigramicidin S has been found to inhibit the biosynthesis of macromolecules, such as DNA and RNA, in bacteria.
Biochemical and Physiological Effects:
Cyclosemigramicidin S has been found to exhibit several biochemical and physiological effects. Cyclosemigramicidin S has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Cyclosemigramicidin S has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Cyclosemigramicidin S has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), in macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclosemigramicidin S in lab experiments is its broad spectrum of biological activities. Cyclosemigramicidin S has been found to exhibit antibacterial, antifungal, and antitumor activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using Cyclosemigramicidin S in lab experiments is its complex synthesis method. The synthesis of Cyclosemigramicidin S is a multi-step process that requires expertise in organic chemistry.

Future Directions

For the study of Cyclosemigramicidin S include the development of new synthesis methods, investigation of the mechanism of action, and exploration of the physiological effects.

Synthesis Methods

The synthesis of Cyclosemigramicidin S is a complex process that involves the use of several chemical reactions. The first step in the synthesis of Cyclosemigramicidin S is the production of the precursor peptide, which is then cyclized to form the cyclic structure. The lipophilic tail is then added to the cyclic structure, followed by the attachment of the fatty acid chain. The final step in the synthesis of Cyclosemigramicidin S involves the purification of the compound.

Scientific Research Applications

Cyclosemigramicidin S has been extensively studied for its various biological activities. The antibacterial activity of Cyclosemigramicidin S has been shown to be effective against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Cyclosemigramicidin S has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, Cyclosemigramicidin S has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer.

properties

CAS RN

15207-28-0

Product Name

Cyclosemigramicidin S

Molecular Formula

C30H46N6O5

Molecular Weight

570.7 g/mol

IUPAC Name

(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1

InChI Key

RPHUTEVRGNDHIP-GIDFYXQGSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.